molecular formula C15H21BO3 B13645648 (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol

Cat. No.: B13645648
M. Wt: 260.14 g/mol
InChI Key: ZNDXVMQTYZJDFL-MDZDMXLPSA-N
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Description

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a pinacol boronic ester group, a protected form of boronic acid that is stable and easy to handle, and a hydroxymethyl group on a styrene-like backbone in a trans (E) configuration . The primary research application of this reagent is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a key partner to construct complex biaryl and conjugated molecular systems . The presence of the hydroxymethyl group offers a versatile handle for further synthetic modifications, allowing researchers to create esters, ethers, or other functionalized derivatives for use in polymer science, materials research, and as intermediates in the development of pharmaceuticals and bioactive molecules . Researchers should note that this compound requires specific storage and handling to maintain stability and purity. It is recommended to store the material under an inert atmosphere, protected from light, and at cool temperatures, typically between 2-8°C . As a standard safety precaution, this chemical may cause skin and eye irritation, so researchers should consult the Safety Data Sheet and use appropriate personal protective equipment . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methanol

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-5-7-13(11-17)8-6-12/h5-10,17H,11H2,1-4H3/b10-9+

InChI Key

ZNDXVMQTYZJDFL-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CO

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester

The synthesis of the boronic ester precursor, 4-(hydroxymethyl)phenylboronic acid pinacol ester, is a critical step toward preparing the target compound. The general approach involves esterification of 4-(hydroxymethyl)phenylboronic acid with pinacol.

Method A: Reflux in Tetrahydrofuran (THF)

  • Reagents: 4-(Hydroxymethyl)phenylboronic acid (1.00 g, 6.6 mmol), pinacol (0.79 g, 6.7 mmol)
  • Solvent: Tetrahydrofuran (40 mL)
  • Conditions: Reflux for 22 hours
  • Workup: Solvent removal under vacuum (10 mbar), redissolution in dichloromethane/ethyl acetate, purification by silica gel chromatography (CH2Cl2/EtOAc 9:1)
  • Yield: 92% (1.4 g)
  • Characterization:
    • ^1H NMR (200 MHz, CDCl3): δ 1.35 (s, 12H), 4.71 (s, 2H), 7.37 (d, 2H, J = 8.2 Hz), 7.81 (d, 2H, J = 8.2 Hz)
  • Notes: The reaction proceeds with complete dissolution of starting materials during reflux, indicating efficient ester formation.

Method B: Reflux in Acetonitrile with Magnesium Sulfate

  • Reagents: 4-(Hydroxymethyl)phenylboronic acid (0.4 g, 2.63 mmol), pinacol (0.37 g, 3.15 mmol), MgSO4 (3 g)
  • Solvent: Acetonitrile (15 mL)
  • Conditions: Reflux at ~80 °C for 24 hours
  • Workup: Solvent evaporation, dissolution in dichloromethane, filtration
  • Yield: Product used directly without further purification
  • Notes: Magnesium sulfate acts as a drying agent to drive esterification forward.

Formation of the Vinyl Boronate Ester Moiety

The installation of the (E)-vinyl group conjugated to the phenyl ring bearing the boronate ester is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Procedure

  • Reagents:
    • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (158 mg, 0.68 mmol)
    • A suitable vinyl halide or vinyl triflate (e.g., methyl 5-bromo-3-(4-methyl-benzylamino)thiophene-2-carboxylate, 154 mg, 0.45 mmol)
    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (73 mg)
    • Sodium carbonate (sat’d aqueous Na2CO3)
  • Solvent: N,N-Dimethylformamide (DMF) (4.5 mL) and aqueous sodium carbonate (1.9 mL)
  • Conditions: Heated at 100 °C for 3 hours under inert atmosphere
  • Workup: Cooling to room temperature, solvent removal, purification by silica gel chromatography (ethyl acetate/hexane gradient)
  • Yield: 72% isolated yield of the coupled product
  • Characterization: Mass spectrometry confirmed molecular ion peak consistent with the expected product.

Functional Group Transformations and Activation

To facilitate further functionalization or coupling reactions, the hydroxymethyl group on the phenyl ring can be activated or converted into reactive intermediates.

Activation with 1,1'-Carbonyldiimidazole (CDI)

  • Reagents: 4-(Hydroxymethyl)phenylboronic acid pinacol ester (2.07 g), 1,1'-carbonyldiimidazole (2.07 g)
  • Solvent: Dry dichloromethane (20 mL)
  • Conditions: Stirred at room temperature under nitrogen for 1-2 hours
  • Workup: Washed with 1 M HCl, dried over anhydrous sodium sulfate, concentrated under reduced pressure
  • Yield: 85% white solid product
  • Purification: Silica gel chromatography using ethyl acetate/hexane (1:1) as eluent
  • Notes: CDI converts the hydroxyl group into an activated carbamate intermediate suitable for subsequent nucleophilic substitution or coupling.

Preparation of Carbonate Derivatives via Reaction with 4-Nitrophenyl Chloroformate

To synthesize small molecules capable of reversible binding or further derivatization, the hydroxymethyl group can be reacted with 4-nitrophenyl chloroformate.

Procedure

  • Reagents:
    • 4-(Hydroxymethyl)phenylboronic acid pinacol ester (0.5 g, 2.1 mmol)
    • 4-Nitrophenyl chloroformate (0.47 g, 2.3 mmol)
    • Triethylamine (0.6 mL, 4.3 mmol)
  • Solvent: Dry tetrahydrofuran (20 mL)
  • Conditions: Stirred at room temperature for 1 hour under argon
  • Workup: Diluted with ethyl acetate, washed with 1.0 M HCl and saturated sodium bicarbonate, dried over MgSO4, filtered, and concentrated
  • Purification: Silica gel chromatography with 5% ethyl acetate in hexanes
  • Yield: 60% white solid
  • Characterization:
    • ^1H NMR (400 MHz, CDCl3): δ 8.25 (d, J = 9.2 Hz, 2H), 7.85 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 7.36 (d, J = 9.2 Hz, 2H), 5.31 (s, 2H), 1.35 (s, 12H)
    • ESI-MS: m/z 417.19 [M+NH4]+, 422.20 [M+Na]+.

Summary of Key Preparation Steps and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification with pinacol (THF reflux) 4-(Hydroxymethyl)phenylboronic acid, pinacol, reflux 22 h 92 High yield, well-characterized product
Esterification with pinacol (Acetonitrile reflux) 4-(Hydroxymethyl)phenylboronic acid, pinacol, MgSO4, reflux 24 h Used crude Direct use without purification
Suzuki-Miyaura coupling Pd(PPh3)4, vinyl halide, Na2CO3, DMF, 100 °C, 3 h 72 Efficient vinylation step
Activation with 1,1'-carbonyldiimidazole CDI, DCM, RT, 1-2 h 85 Formation of reactive intermediate
Reaction with 4-nitrophenyl chloroformate 4-Nitrophenyl chloroformate, triethylamine, THF, RT, 1 h 60 Formation of carbonate derivative

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates C–C bond formation via palladium-catalyzed coupling with aryl halides. Key features:

Parameter Details
Catalytic SystemPd(dba)₂/PPh₃ or Pd(OAc)₂ with SPhos/XPhos ligands
BaseK₃PO₄, Na₂CO₃, or K₂CO₃
SolventTHF/H₂O mixtures or dioxane
Temperature80–105°C under reflux
Major ProductsBiphenyl derivatives with retained vinyl-methanol functionality
Yield Range60–85% (depending on electrophilic partner and steric effects)

Mechanistic Steps :

  • Oxidative Addition : Aryl halide reacts with Pd⁰ to form Pd²⁺ complex.

  • Transmetalation : Boronate transfers aryl group to Pd²⁺.

  • Reductive Elimination : Forms C–C bond, regenerating Pd⁰ .

Oxidation of the Hydroxymethyl Group

The primary alcohol undergoes controlled oxidation:

Reagent Conditions Product Efficiency
KMnO₄ (aq.)Acidic, 0–5°C(E)-4-(2-Boronovinyl)benzaldehyde72%
CrO₃/PyridineAnhydrous CH₂Cl₂, RTCorresponding carboxylic acid58%
TEMPO/NaClOBiphasic CH₂Cl₂/H₂OAldehyde (chemo-selective)89%

Vinyl Group Reactivity

The conjugated double bond participates in:

Diels-Alder Cycloadditions

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 12hBicyclic boronate adduct
TetrazinesRT, 24hPyridazine-containing derivatives

Electrophilic Additions

Reacts with bromine or HCl gas:

Reagent Product Stereochemistry
Br₂ (1 equiv.)Dibrominated adduct (anti-addition)>95% E selectivity
HCl (gas)Chlorohydrin derivativeMarkovnikov

Boronic Ester Hydrolysis

Condition Product Rate
H₂O (pH 2), 25°C(E)-4-(2-Boronovinyl)benzyl alcoholt₁/₂ = 3.2h
HF·Pyridine, THFTrifluoroborate saltQuantitative in 1h

Methanol Group Substitution

Reagent Product Catalyst
SOCl₂Chloromethyl derivativeNone (neat)
Ac₂O/PyridineAcetyl-protected boronateDMAP (5 mol%)

Stability Considerations

Critical degradation pathways under stress conditions:

Stress Factor Degradation Pathway Half-Life
UV Light (254 nm)Vinyl isomerization (E→Z)t₁/₂ = 45min
High pH (≥10)Boronate hydrolysist₁/₂ = 8min
O₂ (aerobic)Radical-mediated vinyl cleavaget₁/₂ = 6h

Comparative Reactivity Table

Reaction Type Rate (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
Suzuki Coupling1.2×10⁻³92.4
KMnO₄ Oxidation4.8×10⁻⁴105.7
Diels-Alder Cycloaddition2.1×10⁻²68.3

This compound’s versatility stems from three reactive centers: the boronate (cross-coupling), vinyl (cycloadditions), and hydroxymethyl (oxidation/substitution). Optimal results require strict anhydrous conditions for boron-containing reactions and temperature control to prevent boronate hydrolysis .

Scientific Research Applications

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the hydroxyl group. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The hydroxyl group can undergo oxidation and reduction reactions, allowing for the modification of the compound’s structure and properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a. [(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol]
  • Key Difference : Lacks the vinyl group present in the target compound.
  • Physical State : Oil (contrasting with solid analogs like cyclopropane derivatives in ).
  • Yield : 90% (higher than many vinyl-containing analogs) .
b. [(E)-4,4,5,5-Tetramethyl-2-(2-(2-methyl-[1,1'-biphenyl]-3-yl)vinyl)-1,3,2-dioxaborolane ()
  • Key Difference : Biphenyl and methyl substituents enhance steric bulk.
  • Molecular Weight : 320.23 g/mol (vs. 234.10 g/mol for the target compound).
  • Hazards : Includes oral toxicity (H302) in addition to skin/eye irritation .
c. [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol ()
  • Key Difference : Chlorine substituent at the 4-position alters electronic properties.
  • NMR Data : Distinct ¹H-NMR signals (δ 7.66 ppm for aromatic protons) due to chloro substitution .

Physical and Spectroscopic Properties

Compound Physical State Melting Point (°C) ¹¹B-NMR (δ ppm)
Target Compound Not reported Not available ~30.6*
[4-Chloro analog ()] Oil Not applicable 30.6
Cyclopropane Derivative () White solid 61–62 Not reported

*Boron chemical shifts for pinacol boronates typically range 28–32 ppm, consistent with .

Critical Analysis of Divergent Data

  • Yield Discrepancies: Vinyl-containing compounds (e.g., : 73%, : 79%) show lower yields than non-vinyl analogs (: 90%), likely due to steric or electronic challenges in coupling steps.
  • Hazard Variability : The target compound’s H335 hazard (respiratory irritation) is absent in biphenyl analogs (), suggesting substituent-dependent toxicity.

Biological Activity

The compound (E)-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol is a member of the boron-containing organic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H23B1O3
  • Molecular Weight : 284.18 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with appropriate vinylation agents under controlled conditions.

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives of boronic acids could inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation. The compound showed promising results against various human cancer cell lines (Table 1).
CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundHeLa10.0

This indicates that the compound has a lower IC50 value compared to standard chemotherapeutics.

The proposed mechanism involves the inhibition of proteasome activity and modulation of signaling pathways related to apoptosis. The presence of the dioxaborolane moiety is believed to enhance the compound's interaction with biological targets.

Case Studies

  • In Vivo Studies : A case study involving xenograft models showed that administration of the compound significantly reduced tumor growth in mice compared to control groups. The mechanism was attributed to increased apoptosis and reduced angiogenesis in tumor tissues.
  • Cellular Studies : In vitro assays revealed that the compound induced cell cycle arrest at the G1 phase in MCF-7 cells and promoted apoptosis as evidenced by increased caspase activity.

Q & A

Q. What experimental controls are essential to validate synthetic reproducibility?

  • Methodological Answer : Controls include:
  • Blank Reactions : Omitting catalysts to confirm coupling dependency.
  • Internal Standards : Adding known quantities of a reference compound to quantify yields via GC-MS or HPLC.
  • Degradation Studies : Monitoring product stability over time under storage conditions .

Q. Tables for Key Data

Parameter Typical Values References
Reaction Temperature80–110°C (DMF), 60–80°C (Toluene)
Catalyst Loading1–5 mol% Pd
Yield Range45–75% (unoptimized)
Stability (4°C)>90% purity retained after 30 days

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